molecular formula C11H15NO B13605655 1-(3-Methoxybenzyl)cyclopropanamine

1-(3-Methoxybenzyl)cyclopropanamine

Cat. No.: B13605655
M. Wt: 177.24 g/mol
InChI Key: HAEZVLULMRQNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15NO. It consists of a cyclopropane ring attached to a benzyl group substituted with a methoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with cyclopropylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxybenzyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxybenzyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the third position of the benzyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3

InChI Key

HAEZVLULMRQNKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.